2-Fluoropropene

Atmospheric Chemistry HFO Refrigerant Degradation Kinetic Rate Coefficients

2-Fluoropropene (CAS 1184-60-7) is a vinylic C3 hydrofluoroolefin (CH₃–CF=CH₂) supplied as a pressurized, flammable gas (bp −24.0 °C). Its distinct internal fluorine substitution pattern governs regiochemistry in radical addition and gas-phase oxidation—substituting a structural isomer introduces uncontrolled experimental variables that render results non-comparable. With a well-characterized OH radical rate constant (k(OH) ≈ 1.55×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and ~1-day tropospheric lifetime, it serves as an ideal benchmark for calibrating atmospheric chemistry models and developing novel fluoropolymerization techniques. Verify isomeric purity via its unique (M+H)⁺ secondary ion signature in GC-MS.

Molecular Formula C3H5F
Molecular Weight 60.07 g/mol
CAS No. 1184-60-7
Cat. No. B075672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropropene
CAS1184-60-7
Molecular FormulaC3H5F
Molecular Weight60.07 g/mol
Structural Identifiers
SMILESCC(=C)F
InChIInChI=1S/C3H5F/c1-3(2)4/h1H2,2H3
InChIKeyNGOCAPPEAVAHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoropropene (CAS 1184-60-7): Procurement-Grade Specifications and Baselines for Research and Industrial Sourcing


2-Fluoropropene (2-fluoroprop-1-ene, CAS 1184-60-7) is a C3 hydrofluoroolefin (HFO) characterized by a vinylic fluorine substituent on the internal carbon (CH₃–CF=CH₂) [1]. With a molecular weight of 60.07 g/mol and a boiling point of −24.0 °C, it is supplied as a flammable, pressurized gas . As a member of the monofluoropropene isomer family, which includes allyl fluoride, trans-1-fluoropropene, and 3-fluoropropene, its distinct substitution pattern fundamentally dictates its reactivity in gas-phase oxidation, radical addition, and polymerization [2].

Why Generic Substitution Fails for 2-Fluoropropene (CAS 1184-60-7) in Precision Research and Industrial Chemistry


Direct substitution of 2-fluoropropene with a structural isomer or a non-fluorinated propene is not chemically valid due to non-linear relationships between fluorine position and both reactivity and thermodynamic stability. Even within the same molecular formula (C₃H₅F), the position of the fluorine atom—whether vinylic as in 2-fluoropropene and 1-fluoropropene, or allylic as in 3-fluoropropene—dictates the regiochemistry of radical attack [1], governs the dominant secondary ion formation in mass spectrometry [2], and establishes different baseline enthalpies [3]. Consequently, procurement of an alternative monofluoropropene without verifying isomer-specific kinetic or thermodynamic data will introduce uncontrolled variables into experimental outcomes, rendering results non-comparable.

Quantitative Differentiation Evidence for 2-Fluoropropene (CAS 1184-60-7) Versus Its Closest Analogs and In-Class Candidates


Gas-Phase Reactivity with OH Radicals: 2-Fluoropropene vs. 1,2,3,3,3-Pentafluoropropene (PFP) and Hexafluoroisobutylene (HFIB)

2-Fluoropropene exhibits a rate coefficient for reaction with hydroxyl radicals (OH) that is approximately 6-fold higher than that of (E/Z)-1,2,3,3,3-pentafluoropropene (PFP) and 24-fold higher than that of hexafluoroisobutylene (HFIB) [1]. This elevated reactivity directly translates to a significantly shorter atmospheric lifetime, a critical parameter for evaluating the environmental impact of HFOs as CFC replacements [1].

Atmospheric Chemistry HFO Refrigerant Degradation Kinetic Rate Coefficients

Atmospheric Lifetime of 2-Fluoropropene: A Key Discriminator Among Hydrofluoroolefin (HFO) Refrigerants

Based on its OH radical kinetics, the estimated tropospheric lifetime of 2-fluoropropene is approximately 1 day [1], consistent with a DFT-calculated lifetime of 0.6 days [2]. This is significantly shorter than the lifetimes of structurally similar HFO alternatives, such as PFP (~4 days) and HFIB (~18 days) [1].

Tropospheric Chemistry CFC Replacement Environmental Fate Modeling

Ion-Molecule Reaction Profiles of Monofluoropropene Isomers: A Mass Spectrometric Signature for 2-Fluoropropene

While the standard electron ionization mass spectra of the four monofluoropropene isomers (allyl fluoride, cis-1-, trans-1-, and 2-fluoropropene) are highly similar, their ion-molecule reaction chemistry provides a clear, quantitative distinction [1]. In the 2-fluoropropene system, the (M+H)⁺ ion is the predominant secondary ion, a behavior not observed in the 1-fluoropropene isomers, which do not form a significant (M+H)⁺ ion [1].

Analytical Chemistry Gas-Phase Ion Chemistry Isomer Differentiation

Thermodynamic Stability of C3H5F Isomers: Enthalpy Differences Between 2-Fluoropropene and Allyl Fluoride

The relative enthalpies of C₃H₅F isomers, calculated at multiple high-level composite methods (e.g., G3, CBS-Q), consistently show allyl fluoride (CH₂=CH–CH₂F) to be approximately 217–221 kJ/mol higher in enthalpy than trans-1-fluoropropene (CH₃–CH=CHF) [1]. The position of 2-fluoropropene relative to this baseline indicates a distinct thermodynamic profile that influences its equilibrium distribution in thermal isomerization processes.

Computational Chemistry Thermochemistry Isomer Stability

Radical Addition Regiochemistry in 2-Fluoropropene vs. 3-Fluoropropene: EPR Spectroscopic Evidence

The reaction of 2-fluoropropene with hydroxyl radicals (generated via TiCl₃–H₂O₂) leads to the formation of a radical with the general formula CH₂(OH)ĊFCH₃, where OH adds to the terminal CH₂ group and the radical center resides on the fluorine-bearing carbon [1]. In contrast, 3-fluoropropene (allyl fluoride) under identical conditions yields the adduct radical CH₂(OH)ĊHCH₂F, with the radical center on the central carbon, adjacent to the CH₂F group [1].

Free Radical Chemistry EPR Spectroscopy Fluorinated Alkene Reactivity

Copolymerization Feasibility with Polar Monomers: 2-Fluoropropene as a Benchmark for Poorly Reactive Fluorinated Alkenes

Fluorinated alkenes, including 2-fluoropropene, exhibit extremely poor reactivity in conventional radical copolymerization with non-fluorinated polar monomers such as acrylates [1]. This inherent limitation, while a challenge for direct copolymer synthesis, establishes 2-fluoropropene as a key benchmark for evaluating novel synthetic methodologies aimed at creating well-defined fluorinated copolymers [1].

Polymer Chemistry Fluorinated Copolymers Radical Polymerization

Validated Application Scenarios for 2-Fluoropropene (CAS 1184-60-7) Based on Empirical Evidence


Kinetic and Mechanistic Studies of Hydrofluoroolefin (HFO) Atmospheric Degradation

2-Fluoropropene serves as a model HFO with a well-characterized, relatively high reactivity toward OH radicals (k(OH) ≈ 1.55 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and a correspondingly short tropospheric lifetime (~1 day) [1]. This makes it an ideal candidate for comparative kinetic studies designed to establish structure-activity relationships for the environmental fate of fluorinated alkenes. Its distinct kinetic profile, measured against more persistent HFOs like PFP and HFIB [1], is valuable for calibrating atmospheric chemistry models used to assess the viability of CFC replacement candidates [2].

Analytical Method Development and Isomer-Specific Quality Control via Mass Spectrometry

The unique gas-phase ion chemistry of 2-fluoropropene—specifically, the predominant formation of the (M+H)⁺ ion as a major secondary ion—provides a clear analytical signature for its differentiation from other monofluoropropene isomers [3]. This characteristic can be leveraged to develop targeted mass spectrometric methods (e.g., selected ion monitoring in GC-MS) for the quantitative analysis of 2-fluoropropene in complex gas mixtures or for verifying the isomeric purity of a synthetic batch, ensuring that research outcomes are not confounded by isomeric contamination [3].

Investigation of Radical Addition Regiochemistry in Fluorinated Alkenes

2-Fluoropropene acts as a structurally defined substrate for probing the influence of vinylic fluorine substitution on radical addition pathways. As demonstrated by EPR spectroscopy, its reaction with hydroxyl radicals yields a specific adduct radical (CH₂(OH)ĊFCH₃) that is distinct from the radical formed by its isomer, 3-fluoropropene [4]. This makes it a critical compound for studies aiming to map the regioselectivity of radical attack in partially fluorinated systems, providing foundational data for fields such as plasma polymerization and the rational design of fluorinated small molecules [4].

Benchmark Substrate for Novel Fluorinated Copolymer Synthesis

Given the known, extremely poor reactivity of fluorinated alkenes like 2-fluoropropene in conventional radical copolymerization with polar monomers [5], it is an excellent benchmark substrate for developing and proving the efficacy of new polymerization techniques. A successful method that can incorporate 2-fluoropropene into well-defined copolymers—such as the controlled radical fluorination of poly(methacrylic acid) [5]—demonstrates a significant advance in synthetic polymer chemistry, opening routes to novel materials with tailored surface properties and chemical resistance [5].

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